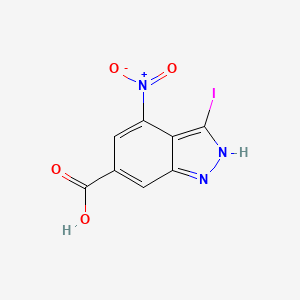

3-Iodo-4-nitro-1H-indazole-6-carboxylic acid

Descripción general

Descripción

3-Iodo-4-nitro-1H-indazole-6-carboxylic acid is a chemical compound with the molecular formula C8H4IN3O4 and a molecular weight of 333.04 g/mol It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Métodos De Preparación

The synthesis of 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of 4-nitro-1H-indazole-6-carboxylic acid. The reaction conditions often involve the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is carried out in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

3-Iodo-4-nitro-1H-indazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts using oxidizing agents such as potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction reactions produce amino-indazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex indazole derivatives that have shown promise in drug development. Derivatives of 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid have been investigated for their potential as inhibitors of various enzymes and receptors involved in critical biochemical pathways.

Case Studies:

- Antitumor Activity : Research has demonstrated that derivatives of this compound can inhibit Polo-like kinase 4 (PLK4), a target in cancer therapy. For instance, certain synthesized derivatives exhibited nanomolar inhibitory effects against PLK4 and showed efficacy in reducing tumor growth in mouse models .

- Enzyme Inhibition : A series of indazole derivatives were evaluated for their activity against fibroblast growth factor receptors (FGFRs). One derivative demonstrated potent inhibition with an IC50 value of 2.9 nM, indicating its potential as a therapeutic agent for cancer treatment .

Biological Applications

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nitro group can be bioreduced to form reactive intermediates that may affect cellular components, while the iodine atom enhances binding affinity to specific targets.

Biological Activities:

- Anti-inflammatory Properties : Some derivatives have been shown to exhibit significant anti-inflammatory effects in vitro, suggesting their potential use in treating inflammatory diseases.

- Antimicrobial Properties : The compound's derivatives have been tested for antimicrobial activity against various pathogens, showcasing their utility in developing new antibiotics .

Material Science

In addition to biological applications, this compound is used in the development of new materials with specific electronic or optical properties. Its unique structure allows it to be incorporated into polymers or other materials that require specific functionalities.

Mecanismo De Acción

The mechanism of action of 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid and its derivatives involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules . The iodine atom can also enhance the compound’s binding affinity to certain targets due to its size and polarizability .

Comparación Con Compuestos Similares

3-Iodo-4-nitro-1H-indazole-6-carboxylic acid can be compared with other indazole derivatives, such as:

3-Iodo-6-nitro-1H-indazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the nitro and carboxylic acid groups.

Indazole-3-carboxylic acid: This compound lacks the iodine and nitro groups, making it less reactive in certain types of chemical reactions.

1H-Indazole-3-carboxamide: This derivative has an amide group instead of a carboxylic acid group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives.

Actividad Biológica

3-Iodo-4-nitro-1H-indazole-6-carboxylic acid (C₈H₄IN₃O₄) is an organic compound notable for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The molecular structure of this compound features an indazole ring with a nitro group at the 4-position, an iodine atom at the 3-position, and a carboxylic acid group at the 6-position. This unique arrangement of functional groups contributes to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄IN₃O₄ |

| Molecular Weight | 333.04 g/mol |

| Structure | Indazole with nitro and carboxylic acid groups |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the iodine atom may enhance binding affinity to specific targets. These interactions can modulate enzyme activities and influence cellular signaling pathways.

Biological Activities

Research has revealed several key biological activities associated with this compound:

- Antitumor Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit tumor cell proliferation through mechanisms such as enzyme inhibition and apoptosis induction .

- Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further investigation in treating infections caused by resistant pathogens.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

- Antitumor Efficacy : In a study evaluating the cytotoxic effects of various indazole derivatives, this compound was found to significantly reduce viability in human cancer cell lines (e.g., HT-29 and TK-10) at concentrations as low as 10 µg/mL. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

- Antimicrobial Activity : A recent investigation into the antimicrobial properties of indazole derivatives highlighted that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL depending on the strain tested.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methodologies, including:

- Nucleophilic Substitution Reactions : Utilizing iodoindazoles as starting materials.

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time compared to conventional heating methods.

These synthetic approaches are advantageous for producing high-purity compounds suitable for biological testing.

Propiedades

IUPAC Name |

3-iodo-4-nitro-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3O4/c9-7-6-4(10-11-7)1-3(8(13)14)2-5(6)12(15)16/h1-2H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDVSUTUYUODKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646362 | |

| Record name | 3-Iodo-4-nitro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-14-2 | |

| Record name | 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-nitro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.